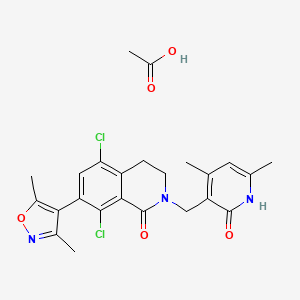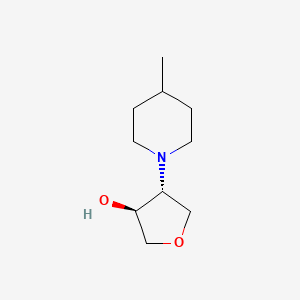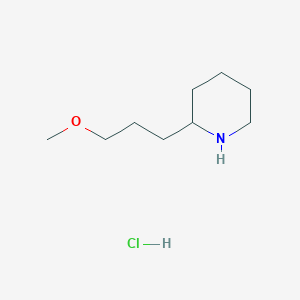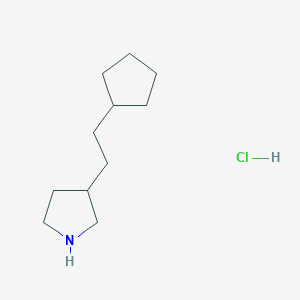![molecular formula C12H25NO B1485516 trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol CAS No. 2166208-89-3](/img/structure/B1485516.png)
trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol (TBCA) is a cyclic amine compound that has been studied for its potential applications in scientific research. TBCA has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a range of topics.
Scientific Research Applications
Chemical Synthesis and Structural Studies
Research on compounds structurally related to trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol often focuses on the synthesis and characterization of cyclobutane derivatives, which are critical for understanding the chemical behavior and potential applications of these compounds. For instance, studies have shown the prevalence of eight-membered hydrogen-bonded rings in bis(cyclobutane) beta-dipeptides, emphasizing the structural uniqueness of cyclobutane-containing compounds (Elisabeth Torres et al., 2009). Similarly, the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids and their incorporation into rigid beta-peptides highlight the cyclobutane ring's role as a structure-promoting unit (Sandra Izquierdo et al., 2005).
Antiviral Research
Cyclobutane derivatives have also been explored for their potential antiviral properties. Research on new cyclobutyl analogs of adenosine and guanosine has revealed compounds devoid of antiviral activity against certain viruses, providing crucial insights into the structural requirements for antiviral efficacy (H. Boumchita et al., 1990). Additionally, the synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues have been documented, with certain configurations showing high activity against herpesviruses (G. Bisacchi et al., 1991).
Supramolecular Chemistry
The bis(bidentate) phosphane cis,trans,cis-1,2,3,4-tetrakis(diphenylphosphanyl)cyclobutane (dppcb) has been used in the synthesis of supramolecular complexes, showcasing the cyclobutane derivatives' versatility in coordination chemistry (C. Strabler et al., 2013).
Anticancer Research
In anticancer research, new water-soluble derivatives of heptaplatin containing cyclobutane structures have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines (Jing Jiang et al., 2015).
Mechanism of Action
Target of Action
Trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol is a highly specialized chemical compound with a unique molecular structure It is known to be a valuable building block in the synthesis of innovative drug candidates .
Mode of Action
The mode of action of Trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol involves its distinct molecular structure and chemical properties that allow for the development of targeted therapies . The cyclobutane ring and the bis (2-methylpropyl)amino moiety of this compound offer unique reactivity and selectivity .
Biochemical Pathways
It is known that the compound’s versatility allows researchers to explore new synthetic pathways .
Result of Action
It is known to contribute to the development of novel pharmaceutical compounds with enhanced pharmacological profiles and improved therapeutic efficacy .
properties
IUPAC Name |
(1R,2R)-2-[bis(2-methylpropyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-9(2)7-13(8-10(3)4)11-5-6-12(11)14/h9-12,14H,5-8H2,1-4H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMMMRKONTFDL-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)
![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)

![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)


![1-[(3-Fluorothiolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485456.png)